5-Tetradecenedioic acid, (5Z)-

CAS No.: 128823-59-6

Cat. No.: VC16989540

Molecular Formula: C14H24O4

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 128823-59-6 |

|---|---|

| Molecular Formula | C14H24O4 |

| Molecular Weight | 256.34 g/mol |

| IUPAC Name | (Z)-tetradec-5-enedioic acid |

| Standard InChI | InChI=1S/C14H24O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h3,5H,1-2,4,6-12H2,(H,15,16)(H,17,18)/b5-3- |

| Standard InChI Key | ZUAMFASDJCGODP-HYXAFXHYSA-N |

| Isomeric SMILES | C(CCC/C=C\CCCC(=O)O)CCCC(=O)O |

| Canonical SMILES | C(CCCC=CCCCC(=O)O)CCCC(=O)O |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

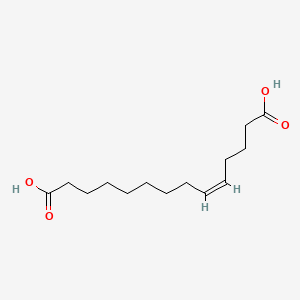

(5Z)-5-Tetradecenedioic acid (IUPAC name: (5Z)-tetradec-5-enedioic acid) has the molecular formula C₁₄H₂₄O₄ and a molecular weight of 256.34 g/mol. Its structure consists of a 14-carbon backbone with terminal carboxylic acid groups (-COOH) and a cis-configured double bond between carbons 5 and 6 . The Z configuration ensures that the higher-priority substituents (carboxylic acid chains) reside on the same side of the double bond, influencing its stereochemical behavior.

Key Structural Features:

-

Backbone: HOOC-(CH₂)₃-CH=CH-(CH₂)₇-COOH

-

Double bond position: Δ⁵ (between C5 and C6)

Spectral and Computational Data

Synthesis and Chemical Modification

Stereoselective Synthesis

The Z-configured double bond necessitates stereocontrolled synthetic strategies. A plausible route involves:

-

Wittig Reaction: Coupling a C5 aldehyde with a C9 phosphonium ylide to install the cis double bond .

-

Oxidation: Subsequent oxidation of terminal alcohols to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) .

Example Protocol (adapted from ):

A solution of tetradeca-5,9-dien-1,14-diol (0.46 g, 2.0 mmol) in dichloromethane is treated with oxalyl chloride to form the corresponding diacid chloride. Reaction with diaminoalkanes under basic conditions yields polyamide precursors.

Derivatization Strategies

-

Esterification: Reacting with ethylene glycol or diaminoalkanes to generate polymers .

-

Amidation: Coupling with bioactive molecules (e.g., lithocholic acid) for pharmaceutical applications .

Physicochemical Properties

Comparative Analysis with Analogues

Stability and Reactivity

-

Thermal Stability: Decomposes above 200°C, with decarboxylation likely at elevated temperatures .

-

Chemical Reactivity: The cis double bond participates in Diels-Alder reactions, hydrogenation, and epoxidation .

Biological and Industrial Applications

Material Science Applications

-

Polymer Synthesis: Serves as a monomer for unsaturated polyesters, enhancing flexibility and thermal stability .

-

Surfactants: Derivatives with polyethylene glycol (PEG) chains act as biodegradable emulsifiers .

Challenges and Future Directions

-

Synthetic Scalability: Current methods rely on low-yield stereoselective reactions; catalytic asymmetric hydrogenation could improve efficiency.

-

Toxicological Profiling: No data exist on acute or chronic toxicity, necessitating in vivo studies.

-

Functional Materials: Exploration of photo-crosslinkable polymers using the conjugated diene system.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume